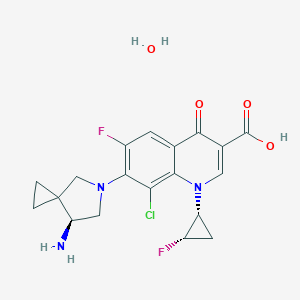

Sitafloxacin monohydrate

描述

属性

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCJYRJLOUSQBW-JJZGMWGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163253-37-0 | |

| Record name | Sitafloxacin monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sitafloxacin Monohydrate: A Technical Guide to Its Efficacy Against Fluoroquinolone-Resistant Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the efficacy of sitafloxacin monohydrate against a range of fluoroquinolone-resistant bacterial strains. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates potent in vitro activity against a wide spectrum of Gram-positive and Gram-negative bacteria, including strains that have developed resistance to other fluoroquinolone antibiotics.[1][2][3] Its unique chemical structure allows for effective inhibition of both bacterial DNA gyrase and topoisomerase IV, the essential enzymes targeted by fluoroquinolones.[4][5] This dual-targeting mechanism, combined with a higher affinity for these enzymes, contributes to its enhanced activity against pathogens harboring mutations that confer resistance to older fluoroquinolones like ciprofloxacin and levofloxacin.[6] This guide synthesizes available data on sitafloxacin's effectiveness, presenting comparative Minimum Inhibitory Concentration (MIC) values and detailing the methodologies used in these assessments.

Mechanism of Action and Resistance

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). These enzymes are critical for bacterial DNA replication, repair, and recombination. Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These mutations alter the target enzymes, reducing their affinity for the antibiotic.

Sitafloxacin's efficacy against such resistant strains is attributed to its balanced and potent inhibitory activity against both enzymes.[5] Even in the presence of mutations that reduce the effectiveness of other fluoroquinolones, sitafloxacin can often still bind to the target enzymes with sufficient affinity to inhibit their function and lead to bacterial cell death. For instance, a point mutation in gyrA that leads to a 16-fold increase in the MIC for sparfloxacin or moxifloxacin may only result in a 4-fold increase for sitafloxacin.[6]

Figure 1: Mechanism of Action of Sitafloxacin.

In-Vitro Efficacy Against Fluoroquinolone-Resistant Strains

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sitafloxacin against various fluoroquinolone-resistant bacterial strains, compiled from multiple in-vitro studies. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).

Escherichia coli

| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Ciprofloxacin-Resistant | MIC90: 1 | MIC90: ≥64 | [7][8] |

Klebsiella pneumoniae

| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Ciprofloxacin-Resistant, ESBL-producing | MICs ≤2 for 67% of isolates | MIC50: ≥32 | [9] |

Pseudomonas aeruginosa

| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Ciprofloxacin-Resistant (Urinary Isolates) | MIC: 8 | MIC: >128 | [3] |

| Ciprofloxacin-Resistant (Respiratory Isolates) | MIC: 2 | MIC: >32 | [3] |

Staphylococcus aureus

| Strain Type | Sitafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Reference |

| Ciprofloxacin-Resistant (with grlA and gyrA mutations) | ≤6.25 for 96.4% of isolates | MIC50: 50 | Active against 35.2% of isolates (MIC ≤6.25) | [10] |

| Oxacillin-Resistant (MRSA) | MIC90: 0.25 - 1 | - | - | [4] |

Mycobacterium tuberculosis

| Strain Type | Sitafloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) | Reference |

| Multidrug-Resistant (MDR) | 0.125 | 1 | 2 | - | [11][12] |

| Pre-Extensively Drug-Resistant (pre-XDR) | 0.5 | - | - | - | [1][13] |

| Extensively Drug-Resistant (XDR) | 0.5 | - | - | - | [1][13] |

Experimental Protocols

The data presented in this guide were primarily generated using standardized in-vitro susceptibility testing methods, namely broth microdilution and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Figure 2: Broth Microdilution Experimental Workflow.

Detailed Steps:

-

Preparation of Antimicrobial Solutions: this compound is dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (uninoculated) are included.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of sitafloxacin that completely inhibits visible growth.

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

Detailed Steps:

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of sitafloxacin.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under the same conditions as the broth microdilution method.

-

MIC Determination: The MIC is the lowest concentration of sitafloxacin that prevents the visible growth of the bacteria on the agar surface.

Conclusion

The compiled data strongly indicate that this compound is a highly effective agent against a variety of fluoroquinolone-resistant bacteria. Its potent, dual-targeting mechanism of action allows it to overcome common resistance mutations that render other fluoroquinolones ineffective. The consistently lower MIC values for sitafloxacin compared to older fluoroquinolones against resistant strains of E. coli, K. pneumoniae, P. aeruginosa, S. aureus, and M. tuberculosis underscore its potential as a valuable therapeutic option in clinical settings where fluoroquinolone resistance is prevalent. Further clinical investigation is warranted to fully elucidate its role in treating infections caused by these challenging pathogens.

References

- 1. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing Sitafloxacin Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Mechanism of quinolone resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

Sitafloxacin Monohydrate: A Technical Guide for Combating Drug-Resistant Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a promising therapeutic agent with potent activity against a broad spectrum of pathogenic bacteria, including those resistant to other antibiotics. This technical guide provides an in-depth analysis of Sitafloxacin monohydrate, focusing on its mechanism of action, in vitro efficacy against key drug-resistant pathogens, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in harnessing the potential of Sitafloxacin for the treatment of challenging bacterial infections.

Introduction

Sitafloxacin is a fluoroquinolone antibiotic characterized by its broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] It has demonstrated particular efficacy against several high-priority drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), carbapenem-resistant Acinetobacter baumannii (CRAB), and multidrug-resistant Pseudomonas aeruginosa.[3][4][5][6] This guide delves into the technical aspects of Sitafloxacin, providing the necessary data and methodologies to facilitate further research and development.

Mechanism of Action

Like other fluoroquinolones, Sitafloxacin's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7][8] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication and transcription.[7][8] Topoisomerase IV is primarily responsible for decatenating daughter chromosomes following replication, allowing for proper cell division.[7][8]

Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7][8] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[7] A key feature of Sitafloxacin is its balanced inhibitory activity against both DNA gyrase and topoisomerase IV, which may contribute to its potent activity and a lower propensity for resistance development compared to other fluoroquinolones.[7]

In Vitro Efficacy: Quantitative Data

The following tables summarize the in vitro activity of Sitafloxacin against a range of drug-resistant bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Activity of Sitafloxacin against Gram-Positive Drug-Resistant Bacteria

| Bacterial Species | Resistance Profile | Sitafloxacin MIC50 (mg/L) | Sitafloxacin MIC90 (mg/L) | Comparator Drug(s) MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 1 | Ciprofloxacin: >128, Levofloxacin: 64 | [5][9] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.25 | - | - | [10] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | - | A concentration of 1 mg/L inhibits 50% of VRE isolates | [9] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 | 0.12 | Levofloxacin: 1 | [10] |

Table 2: In Vitro Activity of Sitafloxacin against Gram-Negative Drug-Resistant Bacteria

| Bacterial Species | Resistance Profile | Sitafloxacin MIC50 (mg/L) | Sitafloxacin MIC90 (mg/L) | Comparator Drug(s) MIC90 (mg/L) | Reference(s) |

| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 2 | 8 | Ciprofloxacin: >128, Levofloxacin: 64 | [5] |

| Pseudomonas aeruginosa | Multidrug-Resistant | - | - | Sitafloxacin has shown efficacy against biofilms and persister cells. | [6] |

| Escherichia coli | ESBL-producing | - | - | Sitafloxacin MICs are significantly lower than levofloxacin. | [11] |

| Klebsiella pneumoniae | ESBL-producing | - | - | Sitafloxacin is active against ciprofloxacin-resistant strains. | [1] |

| Neisseria gonorrhoeae | Ciprofloxacin-Resistant | - | 0.5 | Ciprofloxacin: >32 | [10][12] |

Table 3: In Vitro Activity of Sitafloxacin against Other Clinically Relevant Pathogens

| Bacterial Species | Sitafloxacin MIC50 (mg/L) | Sitafloxacin MIC90 (mg/L) | Reference(s) |

| Mycobacterium tuberculosis (MDR) | - | 0.0625 | [13] |

| Mycobacterium tuberculosis (XDR) | - | 0.5 | [13] |

| Chlamydia pneumoniae | 0.031 - 0.125 (MIC range) | - | |

| Chlamydia trachomatis | 0.031 - 0.125 (MIC range) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Sitafloxacin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound powder

-

Appropriate solvent for Sitafloxacin

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Sitafloxacin Stock Solution: Prepare a stock solution of Sitafloxacin at a high concentration (e.g., 1280 mg/L) in the appropriate solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the Sitafloxacin stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 64 mg/L to 0.06 mg/L).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the test plate.

-

Inoculation: Transfer 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted Sitafloxacin, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control well (inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Sitafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Checkerboard Synergy Assay

This assay is used to assess the in vitro interaction between two antimicrobial agents.

Materials:

-

This compound

-

Second antimicrobial agent

-

CAMHB

-

96-well microtiter plates

-

Standardized bacterial inoculum

Procedure:

-

Drug Preparation: Prepare stock solutions of Sitafloxacin and the second antimicrobial agent at concentrations that are multiples of their respective MICs.

-

Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute Sitafloxacin along the x-axis and the second drug along the y-axis.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Murine Model of Implant-Associated Osteomyelitis

This in vivo model is used to evaluate the efficacy of antimicrobial agents in treating bone and implant-related infections.

Materials:

-

6-8 week old mice (e.g., C57BL/6)

-

Sterile orthopedic implants (e.g., stainless steel pins or plates)

-

Anesthetic agents (e.g., ketamine/xylazine)

-

Surgical instruments

-

Bacterial culture of a relevant pathogen (e.g., MRSA)

-

Sitafloxacin for administration (oral or parenteral)

-

Imaging equipment (e.g., X-ray, bioluminescence imager if using a luminescent bacterial strain)

Procedure:

-

Anesthesia and Surgical Site Preparation: Anesthetize the mouse and prepare the surgical site (e.g., femur or tibia) by shaving and disinfecting the skin.

-

Implant Insertion: Create a surgical defect in the bone and insert the sterile implant into the medullary canal or fix it to the bone surface.

-

Bacterial Inoculation: Inoculate the surgical site with a known quantity of the pathogenic bacteria (e.g., 103 - 106 CFU).

-

Wound Closure: Close the surgical wound with sutures.

-

Treatment Regimen: After a predetermined period to allow for infection establishment, begin treatment with Sitafloxacin at a defined dose and frequency. A control group should receive a placebo.

-

Monitoring: Monitor the animals for clinical signs of infection. Perform periodic imaging to assess bone destruction and bacterial burden (if applicable).

-

Endpoint Analysis: At the end of the study, euthanize the animals and harvest the infected bone and implant. Quantify the bacterial load by plating homogenized tissue and counting CFUs. Histological analysis of the bone tissue can also be performed to assess inflammation and bone remodeling.

Conclusion

This compound demonstrates potent in vitro activity against a wide array of clinically significant drug-resistant bacteria. Its balanced inhibition of both DNA gyrase and topoisomerase IV provides a strong mechanistic basis for its efficacy. The data and experimental protocols presented in this guide offer a solid foundation for further preclinical and clinical investigations into the role of Sitafloxacin in the management of infections caused by these challenging pathogens. Continued research is warranted to fully elucidate its clinical utility, optimize dosing regimens, and explore its potential in combination therapies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.au.dk [pure.au.dk]

- 5. A Novel Murine Model of Established Staphylococcal Bone Infection in the Presence of a Fracture Fixation Plate to Study Therapies Utilizing Antibiotic-laden Spacers after Revision Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. A Quantitative Mouse Model of Implant-Associated Osteomyelitis and the Kinetics of Microbial Growth, Osteolysis and Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of Sitafloxacin in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Fluoroquinolones: Sitafloxacin Monohydrate's Pivotal Role in Combating Multidrug-Resistant Pathogens

A Technical Guide for Researchers and Drug Development Professionals

Published: November 5, 2025

Abstract

The escalating crisis of antimicrobial resistance necessitates the strategic deployment of potent antibiotics capable of overcoming established resistance mechanisms. Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a formidable agent against a wide spectrum of multidrug-resistant (MDR) pathogens. This technical guide provides a comprehensive analysis of sitafloxacin monohydrate's efficacy, mechanism of action, and clinical utility in the context of MDR infections. Through a synthesis of preclinical and clinical data, this document elucidates the pharmacodynamic and pharmacokinetic properties that underpin its success. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of sitafloxacin's role in the contemporary antibiotic armamentarium.

Introduction: The Challenge of Multidrug Resistance

Multidrug-resistant (MDR) organisms pose a significant threat to global public health, rendering conventional antibiotic therapies ineffective and leading to increased morbidity and mortality. The development of novel antimicrobial agents is a critical endeavor, yet the pipeline of new antibiotics remains sparse. In this landscape, the strategic use of existing, highly active agents is paramount. Sitafloxacin, a broad-spectrum fluoroquinolone, demonstrates potent activity against a range of Gram-positive, Gram-negative, and atypical bacteria, including strains resistant to other fluoroquinolones and antibiotic classes.[1][2][3] Its unique chemical structure contributes to its enhanced antibacterial activity and favorable pharmacokinetic profile, making it a valuable option in the fight against MDR infections.[4][5]

Mechanism of Action: Dual Inhibition of Essential Bacterial Enzymes

Like other fluoroquinolones, sitafloxacin's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication and repair: DNA gyrase and topoisomerase IV.[4][5][6] DNA gyrase is crucial for the negative supercoiling of DNA, a process necessary for the initiation of replication.[4][5] Topoisomerase IV is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication.[4][5]

Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[5][7] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6][7] A key advantage of sitafloxacin is its balanced and potent inhibition of both enzymes, which is believed to contribute to its high activity against resistant strains and a lower propensity for the development of resistance.[6]

In Vitro Activity Against Multidrug-Resistant Pathogens

Sitafloxacin exhibits potent in vitro activity against a wide array of MDR pathogens. Its lower Minimum Inhibitory Concentrations (MICs) compared to other fluoroquinolones highlight its enhanced efficacy.

Quantitative Data Summary

The following tables summarize the in vitro activity of sitafloxacin against various MDR pathogens, as reported in several studies.

Table 1: MIC of Sitafloxacin and Comparators against Multidrug-Resistant Mycobacterium tuberculosis

| Organism | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) | Moxifloxacin MIC₅₀ (µg/mL) | Moxifloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₅₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Reference |

| MDR M. tuberculosis | 0.0313 | 0.125 | 0.0625 | 1 | 0.125 | 2 | [8] |

| Pre-XDR/XDR M. tuberculosis | - | 0.5 | - | - | - | - | [9][10] |

Table 2: MIC of Sitafloxacin and Comparators against Gram-Negative MDR Pathogens

| Organism | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Reference |

| Carbapenem-resistant A. baumannii | - | Significantly lower than ciprofloxacin and levofloxacin | - | - | [2] |

| ESBL-producing E. coli | - | Lower than levofloxacin and ciprofloxacin | - | - | [3] |

| P. aeruginosa (respiratory isolates) | - | 2 | 32 | 32 | [11] |

| P. aeruginosa (urinary isolates) | - | 8 | >128 | >128 | [11] |

| MDR N. gonorrhoeae | - | 0.25-0.5 (for XDR strains) | >32 | - | [12] |

Table 3: MIC of Sitafloxacin against Gram-Positive MDR Pathogens

| Organism | Sitafloxacin MIC₉₀ (mg/L) | Reference |

| Methicillin-resistant S. aureus (MRSA) | ≤6.25 | [13] |

| Vancomycin-resistant Enterococci (VRE) | 1 | [14][15] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning sitafloxacin's efficacy.

Minimum Inhibitory Concentration (MIC) Determination

Method: Microplate Alamar Blue Assay (MABA) for M. tuberculosis[9][10]

-

Isolate Preparation: Clinical isolates of M. tuberculosis are cultured in an appropriate liquid medium.

-

Drug Dilution: Sitafloxacin and comparator antibiotics are serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis isolate.

-

Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C) for a specified period.

-

Reading: Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Method: Agar Dilution for N. gonorrhoeae[12]

-

Media Preparation: A series of agar plates containing serial dilutions of sitafloxacin are prepared.

-

Inoculation: A standardized suspension of each N. gonorrhoeae isolate is spotted onto the surface of each plate.

-

Incubation: Plates are incubated under specific atmospheric conditions (e.g., CO₂-enriched) and temperature.

-

Reading: The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth of the bacteria on the agar.

Method: Microdilution Susceptibility Testing for various MDR bacteria[16]

-

Procedure: This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). It involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microplate, followed by inoculation with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.

In Vitro Pharmacodynamic Model of Urinary Tract Infection[16][17]

-

Model Setup: A dynamic in vitro model is established to simulate the urodynamics in a healthy human subject. This typically involves a central compartment representing the bladder, with continuous inflow of fresh medium and outflow to simulate urine production and voiding.

-

Pharmacokinetic Simulation: The concentration of sitafloxacin in the model is adjusted over a 24-hour period to mimic the drug's pharmacokinetic profile in human urine following administration.

-

Bacterial Inoculation: The model is inoculated with a standardized concentration of the MDR bacterial isolate.

-

Sampling and Analysis: Samples are collected from the model at various time points over 24 hours. The bacterial concentration (colony-forming units per milliliter, CFU/mL) is determined by plating serial dilutions of the samples.

-

Efficacy Quantification: The change in the logarithm of the bacterial colony counts over 24 hours is used to quantify the drug's efficacy.

-

PK/PD Analysis: The relationship between a pharmacokinetic/pharmacodynamic (PK/PD) index (e.g., UAUC₀₋₂₄h/MIC) and the antibacterial effect is determined using a sigmoid Emax model.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Sitafloxacin exhibits favorable pharmacokinetic properties, including good oral bioavailability, rapid absorption, and wide distribution into various tissues and body fluids.[17] It is primarily excreted in an unchanged form in the urine, leading to high urinary concentrations, which is beneficial for treating urinary tract infections (UTIs).[18]

The PK/PD parameters of sitafloxacin are crucial for predicting its clinical efficacy. The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄h/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) are key predictors of its antibacterial effect.[17]

Table 4: Pharmacodynamic Targets for Sitafloxacin against MDR Pathogens in a UTI Model [16][19]

| Pathogen | Stasis (UAUC₀₋₂₄h/MIC) | 1-log₁₀ Killing (UAUC₀₋₂₄h/MIC) | 2-log₁₀ Killing (UAUC₀₋₂₄h/MIC) |

| Carbapenem-resistant E. coli | 63.60 | 79.49 | 99.45 |

| Carbapenem-resistant P. aeruginosa | 60.85 | 90.31 | 128.95 |

| Vancomycin-resistant E. faecium | 65.91 | 77.81 | 103.11 |

Clinical Efficacy in MDR Infections

Clinical trials have demonstrated the efficacy of sitafloxacin in treating infections caused by MDR pathogens.

Table 5: Clinical and Microbiological Response Rates of Sitafloxacin in Acute Bacterial Infections [2]

| Infection Type | Sitafloxacin Clinical Response Rate | Comparator Clinical Response Rate | Sitafloxacin Microbiological Response Rate | Comparator Microbiological Response Rate |

| Overall Acute Bacterial Infections | 94.6% | 92.5% | 82.0% | 77.8% |

| Complicated UTI/Acute Pyelonephritis | 96.9% | 91.3% | - | - |

| Pneumonia | 88.6% | - | - | - |

In a study on severe infections caused by MRSA and VRE, sitafloxacin showed efficacy in some patients who had failed previous treatments.[14][15] Specifically, four out of eleven patients with recalcitrant MRSA infections were cured, and vancomycin-resistant enterococci were eliminated in seven out of nine patients.[14][15]

Resistance Mechanisms and Sitafloxacin's Ability to Overcome Them

Resistance to fluoroquinolones typically arises from mutations in the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[6][20] Another mechanism involves the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[13][20]

Sitafloxacin's potent, balanced activity against both target enzymes makes it less susceptible to resistance development through single-step mutations.[6] It has demonstrated activity against strains with mutations that confer resistance to other fluoroquinolones. For instance, sitafloxacin remains active against many ciprofloxacin- or levofloxacin-resistant mutants.[6][13] In a study of MDR M. tuberculosis, only 15.22% of isolates with pre-existing fluoroquinolone resistance were resistant to sitafloxacin.[1][8]

Conclusion and Future Directions

This compound stands as a potent therapeutic option in an era of increasing antimicrobial resistance. Its broad spectrum of activity, particularly against challenging MDR pathogens, coupled with a favorable pharmacokinetic and pharmacodynamic profile, positions it as a valuable tool for clinicians. The dual-targeting mechanism of action not only enhances its efficacy but may also contribute to a lower potential for resistance development.

Further research is warranted to fully elucidate the clinical utility of sitafloxacin in various MDR infections through large-scale, randomized controlled trials. Additionally, ongoing surveillance of resistance patterns is crucial to ensure its continued efficacy. For drug development professionals, the structural and mechanistic attributes of sitafloxacin that contribute to its success against resistant strains offer a compelling blueprint for the design of next-generation antibiotics. The continued investigation and judicious use of sitafloxacin will be instrumental in addressing the global challenge of multidrug-resistant pathogens.

References

- 1. New generation fluoroquinolone sitafloxacin could potentially overcome the majority levofloxacin and moxifloxacin resistance in multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Sitafloxacin in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmatonline.com [jmatonline.com]

- 4. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]

- 5. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]

- 6. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 10. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sitafloxacin demonstrates excellent in vitro activity against a global panel of antimicrobial-resistant and multidrug-resistant Neisseria gonorrhoeae | Infection Update [infectweb.com]

- 13. Mechanism of quinolone resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Pharmacokinetic and microbial susceptibility studies of sitafloxacin | Infection Update [infectweb.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Sitafloxacin pharmacokinetics/pharmacodynamics against multidrug-resistant bacteria in a dynamic urinary tract infection in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

Sitafloxacin Monohydrate: A Technical Guide to its Activity Against Atypical Pathogens of the Mycoplasma Genus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of sitafloxacin monohydrate against clinically relevant Mycoplasma species, namely Mycoplasma pneumoniae and Mycoplasma genitalium. The document details the antimicrobial potency of sitafloxacin, outlines the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.

In-Vitro Activity of Sitafloxacin Against Mycoplasma Species

Sitafloxacin, a fourth-generation fluoroquinolone, has demonstrated potent in-vitro activity against a broad spectrum of bacteria, including atypical pathogens such as Mycoplasma species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for sitafloxacin against Mycoplasma pneumoniae and Mycoplasma genitalium, providing a quantitative measure of its efficacy.

Table 1: In-Vitro Activity of Sitafloxacin against Mycoplasma pneumoniae

| Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 14 | Not Reported | Not Reported | 0.03 | [1] |

| Not Specified | 0.06 - ? | Not Reported | Not Reported |

Table 2: In-Vitro Activity of Sitafloxacin against Mycoplasma genitalium

| Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| 23 | Not Reported | Not Reported | 0.125 | |

| ATCC 33530 (parent) | 0.125 | Not Applicable | Not Applicable | |

| 3 (ciprofloxacin-selected mutants) | 0.125 - 0.25 | Not Applicable | Not Applicable |

Experimental Protocols for Mycoplasma Susceptibility Testing

The determination of sitafloxacin's in-vitro activity against Mycoplasma species is performed following standardized methods to ensure reproducibility and accuracy. The Clinical and Laboratory Standards Institute (CLSI) document M43-A provides the foundational guidelines for antimicrobial susceptibility testing of human mycoplasmas.[2][3][4][5][6] The two primary methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. A detailed workflow is outlined below.

Detailed Steps:

-

Media Preparation: SP4 broth medium is prepared and supplemented with the necessary growth factors for Mycoplasma. The pH is adjusted to the optimal range for the specific species being tested.

-

Antimicrobial Preparation: A stock solution of this compound is prepared and serially diluted in the broth medium to achieve a range of concentrations to be tested.

-

Inoculum Preparation: A standardized inoculum of the Mycoplasma isolate is prepared to a final concentration of approximately 104 to 105 color changing units (CCU) per milliliter.

-

Inoculation: The wells of a 96-well microtiter plate are filled with the prepared antimicrobial dilutions. Each well is then inoculated with the standardized Mycoplasma suspension.

-

Controls: Positive (no antibiotic) and negative (no inoculum) growth controls are included on each plate to ensure the validity of the results.

-

Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere with 5% CO2. Incubation times vary depending on the Mycoplasma species, typically ranging from 2 to 7 days.

-

MIC Determination: The MIC is determined as the lowest concentration of sitafloxacin that inhibits visible growth of the Mycoplasma, which is typically observed as the absence of a color change in the pH indicator of the broth.[7]

Agar Dilution Method

The agar dilution method is an alternative standardized technique for determining the MIC of antimicrobial agents against Mycoplasma.

Detailed Steps:

-

Media and Antimicrobial Plate Preparation: Molten SP4 agar is prepared and cooled to 45-50°C. Sitafloxacin dilutions are added to the molten agar to create a series of plates with varying antibiotic concentrations.

-

Inoculum Preparation: A standardized suspension of the Mycoplasma isolate is prepared.

-

Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.

-

Incubation: The plates are incubated under the same conditions as the broth microdilution method.

-

MIC Determination: The MIC is read as the lowest concentration of sitafloxacin that completely inhibits the visible growth of Mycoplasma colonies on the agar surface.

Mechanism of Action of Sitafloxacin

Sitafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity and a lower propensity for the development of resistance.

The bactericidal action of sitafloxacin is a result of the following key steps:

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Sitafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target, although sitafloxacin effectively inhibits both enzymes. By inhibiting topoisomerase IV, sitafloxacin prevents the separation of interlinked daughter chromosomes following DNA replication.

-

Induction of Cell Death: The accumulation of double-strand DNA breaks and the disruption of DNA replication and segregation ultimately trigger a cascade of events leading to bacterial cell death.

The balanced inhibition of both DNA gyrase and topoisomerase IV by sitafloxacin is a key feature that contributes to its broad spectrum of activity and its potency against bacteria that may have developed resistance to other fluoroquinolones through mutations in one of these target enzymes.

References

- 1. In vitro activity of sitafloxacin against atypical bacteria (2009-2014) and comparison between susceptibility of clinical isolates in 2009 and 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Sitafloxacin Monohydrate in Biological Samples by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria, including many resistant strains.[1] Its potent activity is attributed to the dual inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.[2] Accurate quantification of sitafloxacin monohydrate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, toxicokinetic, and clinical monitoring studies. This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the reliable determination of sitafloxacin in plasma, urine, and tissue samples.

Mechanism of Action of Sitafloxacin

Sitafloxacin exerts its bactericidal effect by interfering with the process of bacterial DNA replication. It targets and stabilizes the complex formed between DNA and the enzymes DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[2][3] This stabilization prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death.[3][4]

References

- 1. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Introduction of the HPLC method for the determination of quinolone residues in various muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sitafloxacin Monohydrate in the Study of Bacterial Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sitafloxacin monohydrate, a fourth-generation fluoroquinolone, as a powerful tool in the investigation of bacterial resistance. Sitafloxacin's broad-spectrum activity, including its efficacy against many multidrug-resistant (MDR) strains, makes it an invaluable agent for elucidating resistance mechanisms.[1][2][3] This document outlines its mechanism of action, summarizes its activity against resistant pathogens, and provides detailed protocols for key experimental applications.

Introduction to Sitafloxacin and Its Mechanism of Action

Sitafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4] These enzymes are critical for DNA replication, transcription, and repair.[4] DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into bacterial DNA, while topoisomerase IV, with its ParC and ParE subunits, is responsible for decatenating daughter chromosomes after replication.[1][3] Sitafloxacin stabilizes the complex formed between these enzymes and DNA, leading to double-strand DNA breaks and subsequent cell death.[1][3] A key feature of sitafloxacin is its balanced inhibition of both DNA gyrase and topoisomerase IV, which may contribute to a reduced potential for resistance development compared to other fluoroquinolones.[1]

Applications in Studying Bacterial Resistance

Sitafloxacin is a valuable tool for several key areas of bacterial resistance research:

-

Surveillance of Resistance Trends: Its potent activity allows for the monitoring of fluoroquinolone resistance in clinical isolates.

-

Investigating Cross-Resistance: Comparing the activity of sitafloxacin against strains resistant to other fluoroquinolones can help elucidate the specific mutations and mechanisms conferring resistance.[5]

-

Selection of Resistant Mutants: In vitro studies using sitafloxacin can be employed to select for resistant mutants, allowing for the genetic characterization of emerging resistance mechanisms.[6]

-

Evaluation of Efflux Pump Activity: Although not the primary resistance mechanism against sitafloxacin in all bacteria, its accumulation can be studied in the presence and absence of efflux pump inhibitors to investigate the role of these systems.[7]

Quantitative Data: Sitafloxacin Activity Against Resistant Bacteria

The following tables summarize the in vitro activity of sitafloxacin against a variety of bacterial species, including those with defined resistance mechanisms. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: MIC of Sitafloxacin against Fluoroquinolone-Resistant Neisseria gonorrhoeae

| Isolate Characteristics | Ciprofloxacin MIC (mg/L) | Sitafloxacin MIC (mg/L) |

| Ciprofloxacin-Resistant | 2 to 32 | 0.03 to 0.5 |

| Multidrug-Resistant (MDR) & Extensively Drug-Resistant (XDR) | High-level resistance | 0.25 to 0.5 |

Table 2: MIC of Sitafloxacin against Resistant Gram-Negative Bacilli

| Bacterial Species | Resistance Profile | Sitafloxacin MIC Range (mg/L) | Sitafloxacin MIC90 (mg/L) |

| Escherichia coli | ESBL-producing | ≤0.0625-8 | 2 |

| Klebsiella pneumoniae | ESBL-producing | Not specified | Not specified |

| Pseudomonas aeruginosa | Carbapenem-resistant | Not specified | Not specified |

| Acinetobacter baumannii | Carbapenem-resistant | Not specified | 2 |

Table 3: MIC of Sitafloxacin against Resistant Mycobacterium tuberculosis

| Resistance Profile | Ofloxacin Resistance (%) | Moxifloxacin Resistance (%) | Sitafloxacin Resistance (%) |

| Multidrug-Resistant (MDR) | 19 | 10.2 | 0 |

| Extensively Drug-Resistant (XDR) | Not specified | 56.1 | 0 |

Data sourced from[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of sitafloxacin.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Sitafloxacin Stock Solution: Accurately weigh this compound powder and dissolve in a suitable solvent (e.g., 0.1 N NaOH, then dilute with sterile distilled water) to create a high-concentration stock solution.

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of the sitafloxacin stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.002 to 64 mg/L).[12]

-

Prepare Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sitafloxacin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of sitafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol for In Vitro Selection of Resistant Mutants

This protocol is designed to select for and characterize bacterial mutants with reduced susceptibility to sitafloxacin.[6]

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Agar plates containing varying concentrations of sitafloxacin (e.g., 2x, 4x, 8x, 16x the MIC of the parental strain)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Inoculum: Grow a large population of the susceptible bacterial strain in broth to a high density (e.g., 10^9 to 10^10 CFU/mL).

-

Plate onto Sitafloxacin-Containing Agar: Plate a high-density inoculum onto agar plates containing sitafloxacin at concentrations at and above the MIC of the parental strain.

-

Incubation: Incubate the plates for 24-48 hours, or longer if necessary, to allow for the growth of resistant colonies.

-

Isolate and Confirm Resistance: Pick individual colonies that grow on the sitafloxacin-containing plates. Subculture them onto fresh antibiotic-free agar to ensure viability.

-

Determine MIC of Mutants: Perform MIC testing on the isolated colonies as described in Protocol 4.1 to confirm the increase in sitafloxacin MIC compared to the parental strain.

-

Characterize Resistance Mechanisms: Proceed with genetic analysis of the confirmed resistant mutants (see Protocol 4.3).

Protocol for Analysis of Quinolone Resistance-Determining Regions (QRDRs)

This protocol outlines the steps for identifying mutations in the target genes gyrA and parC.[13]

Materials:

-

Genomic DNA extraction kit

-

Primers specific for the QRDRs of gyrA and parC of the test bacterium

-

PCR master mix

-

Thermal cycler

-

Agarose gel electrophoresis equipment

-

DNA sequencing service

Procedure:

-

Genomic DNA Extraction: Extract genomic DNA from both the parental susceptible strain and the selected resistant mutants using a commercial kit according to the manufacturer's instructions.

-

PCR Amplification: Amplify the QRDRs of the gyrA and parC genes using PCR. Set up PCR reactions with the extracted genomic DNA as the template and the specific primers.

-

Verify PCR Products: Run the PCR products on an agarose gel to confirm the amplification of fragments of the correct size.

-

DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Sequence Analysis: Align the DNA sequences from the resistant mutants with the sequence from the parental strain to identify any nucleotide changes that result in amino acid substitutions within the QRDRs.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the mechanism of action of sitafloxacin and the experimental workflows for studying resistance.

Caption: Mechanism of action of sitafloxacin.

Caption: Experimental workflow for resistance studies.

Caption: Overview of bacterial resistance mechanisms.

References

- 1. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]

- 5. Sitafloxacin demonstrates excellent in vitro activity against a global panel of antimicrobial-resistant and multidrug-resistant Neisseria gonorrhoeae | Infection Update [infectweb.com]

- 6. The Drug-Specific Propensity Regarding the Acquisition of Fluoroquinolone Resistance in Escherichia coli: An in vitro Challenge and DNA Mutation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

- 10. Pharmacokinetic and microbial susceptibility studies of sitafloxacin | Infection Update [infectweb.com]

- 11. In Vitro Activity and MIC of Sitafloxacin against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing Sitafloxacin Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of sitafloxacin against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Design for Sitafloxacin Monohydrate Research in a Laboratory Setting: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory investigation of Sitafloxacin monohydrate, a fourth-generation fluoroquinolone antibiotic. The following sections detail the physicochemical properties, mechanism of action, and established experimental protocols for evaluating its efficacy and safety.

Physicochemical Properties of this compound

This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 7-[(7S)-7-Amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid monohydrate |

| Molecular Formula | C₁₉H₂₀ClF₂N₃O₄ |

| Appearance | Off-white to light yellow powder |

Mechanism of Action

Sitafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, Sitafloxacin blocks the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[1] This dual-targeting mechanism contributes to its potent activity, including against some strains resistant to other fluoroquinolones.[1]

The inhibition of DNA gyrase and topoisomerase IV by Sitafloxacin triggers the bacterial SOS response, a complex signaling pathway activated by DNA damage.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sitafloxacin Monohydrate Degradation in Aqueous Solutions

Welcome to the technical support center for Sitafloxacin monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the degradation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing unexpected degradation. What are the primary factors that could be causing this?

A1: this compound is susceptible to degradation under several conditions. The primary factors to consider are:

-

Exposure to Light (Photodegradation): Sitafloxacin is known to be photolabile, especially in neutral aqueous solutions. The key initial step in photodegradation is dechlorination.

-

Temperature (Thermal Degradation): Elevated temperatures can lead to the degradation of many pharmaceutical compounds, including fluoroquinolones.

-

Presence of Oxidizing Agents (Oxidative Degradation): Oxidizing agents, such as hydrogen peroxide, can induce degradation of Sitafloxacin.

Q2: I am observing a loss of potency in my Sitafloxacin stock solution. How should I prepare and store it to minimize degradation?

A2: To minimize degradation of your this compound stock solution, follow these recommendations:

-

Solvent: For initial stock solutions, consider using a solvent like DMSO before further dilution in aqueous media.

-

Protection from Light: Always protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

-

pH Control: Depending on your experimental needs, preparing solutions in slightly acidic or alkaline buffers may enhance photostability compared to neutral pH.

-

Temperature: Store stock solutions at recommended temperatures, typically -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

-

Inert Atmosphere: For sensitive experiments, consider degassing your aqueous solutions and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q3: Are there any known degradation products of Sitafloxacin that I should be aware of?

A3: Yes, some degradation products of Sitafloxacin have been identified, particularly from photodegradation studies. The primary photodegradation pathway involves dechlorination. Two identified photodegradation products are:

-

7-[7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

-

1-(1-amino-2-[16-fluoro-1-(2-fluoro-1-cyclopropyl)-1,4-dihydro-4-oxo-3-quinolin-7-yl]-amino]ethyl)cyclopropanecarbaldehyde[1]

Under oxidative conditions, degradation of the piperazine moiety is a common pathway for fluoroquinolones.

Troubleshooting Guides

Issue 1: Rapid Loss of Sitafloxacin Concentration in Aqueous Solution

Symptoms:

-

Lower than expected peak area for Sitafloxacin in HPLC analysis.

-

Appearance of new, unidentified peaks in the chromatogram.

-

Reduced antibacterial activity of the solution.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Photodegradation | 1. Repeat the experiment using amber-colored glassware or wrap containers in aluminum foil. 2. Minimize the exposure of the solution to ambient and UV light during preparation and handling. 3. If possible, work under yellow light. |

| Unfavorable pH | 1. Measure the pH of your aqueous solution. 2. If the pH is neutral, consider using a slightly acidic or alkaline buffer system if it does not interfere with your experiment. Photodegradation rates are reportedly higher in neutral solutions.[1] |

| Elevated Temperature | 1. Ensure that the solution is not exposed to high temperatures during preparation (e.g., during dissolution with sonication). 2. Store the solution at the recommended temperature (refrigerated or frozen) when not in use. |

| Oxidative Degradation | 1. Use freshly prepared, high-purity water for your solutions. 2. Consider de-gassing the solvent to remove dissolved oxygen. 3. Avoid sources of metal ions, which can catalyze oxidation. |

Issue 2: Inconsistent Results in Stability Studies

Symptoms:

-

High variability in Sitafloxacin concentration between replicate samples.

-

Non-reproducible degradation profiles.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Inconsistent Light Exposure | 1. Standardize the light conditions for all samples in photostability studies. 2. Use a photostability chamber with controlled light intensity and wavelength. |

| Variable pH | 1. Use buffered solutions to maintain a constant pH throughout the experiment. 2. Verify the pH of each sample before and after the stability study. |

| Temperature Fluctuations | 1. Use a calibrated incubator or water bath with precise temperature control. 2. Monitor and record the temperature throughout the study period. |

| Contamination | 1. Ensure all glassware and equipment are scrupulously clean. 2. Use high-purity reagents and solvents to avoid introducing contaminants that could catalyze degradation. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

2. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solution of this compound in a temperature-controlled oven at a specified temperature (e.g., 60°C or 80°C) for a defined period.

-

Samples should be taken at various time points to monitor the extent of degradation.

-

-

Photodegradation:

-

Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Samples should be analyzed at various time points.

-

3. Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Sitafloxacin

This method is intended for the quantification of Sitafloxacin and the separation of its degradation products.

| Parameter | Condition |

| Column | Symmetry C18 (5 µm, 100 x 4.6 mm) or equivalent |

| Mobile Phase | Water: Acetonitrile (70:30 v/v) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 300 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation:

-

The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to resolve the Sitafloxacin peak from all potential degradation product peaks generated during forced degradation studies.

Visualizations

Caption: Factors influencing Sitafloxacin degradation.

Caption: Troubleshooting workflow for degradation.

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Optimizing Sitafloxacin Monohydrate for Cell Culture Experiments

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sitafloxacin monohydrate in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sitafloxacin?

A1: Sitafloxacin is a fourth-generation fluoroquinolone antibiotic. Its primary antibacterial mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1] By inhibiting these enzymes, Sitafloxacin leads to double-strand breaks in bacterial DNA, ultimately causing bacterial cell death.[1]

Q2: Is this compound toxic to mammalian cells?

A2: Sitafloxacin exhibits high selectivity for bacterial enzymes over their mammalian counterparts. One study found that Sitafloxacin had no adverse effects on human embryonic kidney 293T cells at concentrations up to 64 µg/mL.[1] Furthermore, the concentration of Sitafloxacin required to inhibit human topoisomerase II (IC50 of 2,369 µg/ml) is substantially higher than that needed to inhibit bacterial DNA gyrase (IC50 of 0.13 µg/ml) and topoisomerase IV (IC50 of 0.39 µg/ml), indicating a wide therapeutic window. However, like other fluoroquinolones, high concentrations may lead to off-target effects.

Q3: What is a suitable starting concentration range for Sitafloxacin in a cell culture experiment?

A3: The optimal concentration of this compound will depend on the specific cell line and the goals of your experiment (e.g., studying antibacterial efficacy against intracellular pathogens vs. assessing cytotoxicity). Based on available data, a starting range of 1-100 µg/mL is recommended for initial cytotoxicity and dose-response studies in mammalian cell lines. For experiments involving intracellular bacteria, the concentration should be determined based on the Minimum Inhibitory Concentration (MIC) for the specific bacterial strain, while also considering the cytotoxicity profile for the host mammalian cell line.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in high-quality, sterile DMSO to a concentration of 10-50 mg/mL. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Unexpected Cell Death or Reduced Viability | - Sitafloxacin concentration is too high for the specific cell line. - Contamination of cell culture. - Synergistic toxic effects with other media components. | - Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 value for your cell line (see Experimental Protocol 1). - Test a lower concentration range of Sitafloxacin. - Regularly check for microbial contamination.[2][3] - Ensure all reagents and media are sterile. |

| Inconsistent Results Between Experiments | - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Degradation of Sitafloxacin stock solution. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. - Maintain consistent incubation times for all experiments. - Use fresh aliquots of the Sitafloxacin stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. |

| Precipitate Formation in Culture Medium | - The concentration of Sitafloxacin exceeds its solubility in the medium. - Interaction with components in the serum or medium supplements. | - Ensure the final DMSO concentration is not causing the drug to precipitate. - Prepare fresh working solutions of Sitafloxacin immediately before use. - If precipitation persists, consider reducing the concentration or using a different solvent if compatible with your cells. |

| No Effect on Intracellular Bacteria | - Insufficient intracellular concentration of Sitafloxacin. - The bacterial strain is resistant to Sitafloxacin. - The antibiotic is being actively pumped out of the mammalian cells. | - Increase the concentration of Sitafloxacin, ensuring it remains below the cytotoxic level for the host cells. - Verify the MIC of Sitafloxacin for your bacterial strain. - Consider using a different antibiotic if resistance is confirmed. |

Data Presentation

Table 1: Cytotoxicity of Sitafloxacin and Ciprofloxacin in Mammalian Cell Lines

Note: Data for Sitafloxacin cytotoxicity in a variety of cell lines is limited. Ciprofloxacin, another fluoroquinolone, is included for comparative purposes to provide an expected range of cytotoxicity.

| Compound | Cell Line | Assay | Incubation Time | IC50 / Effect | Reference |

| Sitafloxacin | Human Embryonic Kidney (HEK293T) | Not specified | Not specified | No adverse effects up to 64 µg/mL | [1] |

| Sitafloxacin | Human Topoisomerase II | In vitro inhibition | Not specified | 2,369 µg/mL | |

| Ciprofloxacin | Human Lung Carcinoma (A549) | MTT Assay | 72 hours | 133.3 µg/mL | [4] |

| Ciprofloxacin | Human Hepatocellular Carcinoma (HepG2) | MTT Assay | 72 hours | 60.5 µg/mL | [4] |

| Ciprofloxacin | Human Cervical Cancer (HeLa) | Trypan Blue | 48 hours | Cytotoxicity observed at 100 mg/L | [5] |

| Ciprofloxacin | Human Glioblastoma (A-172) | MTT Assay | 72 hours | 259.3 µM | [6] |

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of Sitafloxacin using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen mammalian cell line.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Preparation of Sitafloxacin Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0, 1, 5, 10, 25, 50, 100, and 200 µg/mL.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared Sitafloxacin dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium containing the same concentration of DMSO as the highest Sitafloxacin concentration as a vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the Sitafloxacin concentration to determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Sitafloxacin.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Sitafloxacin at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Caption: Experimental Workflow for Sitafloxacin Optimization.

Caption: Potential Signaling Pathways Affected by High Concentrations of Fluoroquinolones.

Caption: Troubleshooting Decision Tree for Unexpected Cell Death.

References

- 1. mdpi.com [mdpi.com]

- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. researchgate.net [researchgate.net]